molecular formula C5H9ClO3 B1283507 Methyl 2-(2-chloroethoxy)acetate CAS No. 83881-47-4

Methyl 2-(2-chloroethoxy)acetate

Cat. No. B1283507
CAS RN: 83881-47-4
M. Wt: 152.57 g/mol
InChI Key: RDFIZBYHUOHTQI-UHFFFAOYSA-N
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Description

Methyl 2-(2-chloroethoxy)acetate is a chemical compound that is related to various esters and acetates used in organic synthesis. While the provided papers do not directly discuss methyl 2-(2-chloroethoxy)acetate, they do provide insights into similar compounds and their reactivity, synthesis, and structural analysis. For instance, the synthesis of methyl orthoformate-protected hydroxytyrosol and its derivatives involves protection and deprotection steps that could be relevant to the handling of methyl 2-(2-chloroethoxy)acetate . The novel reactivity of 2-(chloromethoxy)ethyl acetate with alcohols to produce other esters suggests potential reactivity patterns for methyl 2-(2-chloroethoxy)acetate .

Synthesis Analysis

The synthesis of related compounds often involves multi-step procedures and the use of protective groups to stabilize sensitive moieties. For example, the synthesis of methyl orthoformate-protected hydroxytyrosol is a two-step high yielding procedure that allows for easy purification and long-term storage of the compound . Similarly, the optimized synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride involves careful control of reaction conditions to achieve high yields . These methods could inform the synthesis approach for methyl 2-(2-chloroethoxy)acetate, emphasizing the importance of reaction conditions and protective strategies.

Molecular Structure Analysis

The crystal structure of methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate provides detailed information on bond lengths, angles, and the influence of substituents on the aromatic ring . This analysis is crucial for understanding the molecular geometry and potential reactivity of similar compounds, including methyl 2-(2-chloroethoxy)acetate. The presence of substituents can affect the overall stability and reactivity of the molecule, which is important for its applications in synthesis.

Chemical Reactions Analysis

The reactivity of compounds similar to methyl 2-(2-chloroethoxy)acetate can be complex. For instance, 2-(chloromethoxy)ethyl acetate exhibits novel reactivity with alcohols in the presence of silver carbonate, leading to the formation of various esters . This suggests that methyl 2-(2-chloroethoxy)acetate may also participate in reactions with alcohols or other nucleophiles, potentially through mechanisms involving neighboring group participation.

Physical and Chemical Properties Analysis

The physical and chemical properties of esters and acetates are influenced by their molecular structure. The protective groups used in the synthesis of hydroxytyrosyl acetate, for example, allow for controlled hydrolysis under physiological conditions . The crystal structure analysis of related compounds provides insights into intermolecular interactions, such as hydrogen bonding, which can affect the compound's solubility, melting point, and other physical properties . These properties are essential for the practical application and handling of methyl 2-(2-chloroethoxy)acetate in various chemical processes.

Scientific Research Applications

Synthesis Processes

  • Oxidation of 2-(2-chloroethoxy) Ethanol : Methyl 2-(2-chloroethoxy)acetate can be synthesized via the oxidation of 2-(2-chloroethoxy) ethanol. This process uses nitric acid as an oxidant and results in a high yield, making it a viable option for industrial applications (Xiang Hong-lin, 2008).

  • Photocatalytic Decomposition : It has been found that the photocatalytic decomposition of related compounds, such as acetic acid, on n-type TiO2, yields products like methane and carbon dioxide. This indicates potential applications in energy and environmental fields (B. Kraeutler & A. Bard, 1978).

Pharmaceutical and Chemical Applications

  • Preparation of Medicinal Compounds : Methyl 2-(2-chloroethoxy)acetate has been used in the synthesis of various pharmaceutical compounds. For example, it has been used to synthesize efletirizine hydrochloride, a histamine H1 receptor antagonist (Mai Lifang, 2011).

  • Corrosion Inhibition : In the field of material science, it's involved in studies related to corrosion inhibition of metals. Quantum chemical calculations based on DFT methods have been performed on related compounds to determine their efficacy as corrosion inhibitors (A. Zarrouk et al., 2014).

Environmental Applications

  • Soil and Water Contamination Analysis : Its derivatives have been utilized in the determination of extractable organic halogens (EOX) from contaminated soil, lake sediments, and sewage sludge, indicating its relevance in environmental analysis and remediation (T. Reemtsma & M. Jekel, 1996).

  • Study of Herbicide Effects on Heavy Metal Uptake : Research has been conducted to understand the influence of herbicides on the uptake and translocation of heavy metals in wheat, indicating the significance of methyl 2-(2-chloroethoxy)acetate-related compounds in agricultural and environmental sciences (E. Skiba et al., 2017).

Safety And Hazards

“Methyl 2-(2-chloroethoxy)acetate” is associated with several hazard statements including H302, H315, H319, H335 . This indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety information pictograms associated with this compound include GHS07 .

properties

IUPAC Name

methyl 2-(2-chloroethoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3/c1-8-5(7)4-9-3-2-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFIZBYHUOHTQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60571701
Record name Methyl (2-chloroethoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-chloroethoxy)acetate

CAS RN

83881-47-4
Record name Methyl 2-(2-chloroethoxy)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83881-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2-chloroethoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Reiter, P Trinka, FL Bartha, L Pongó… - … Process Research & …, 2012 - ACS Publications
A new procedure for the manufacture of cetirizine dihydrochloride via the new intermediate 2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)-N,N-dimethylacetamide …
Number of citations: 10 pubs.acs.org
MM Heravi, V Zadsirjan - RSC advances, 2020 - pubs.rsc.org
Heteroatoms as well as heterocyclic scaffolds are frequently present as the common cores in a plethora of active pharmaceuticals natural products. Statistically, more than 85% of all …
Number of citations: 410 pubs.rsc.org
VDN Yadavalli, RS Kambhampati - Applications of Nanotechnology for …, 2020 - Springer
The ultimate goal of a process chemist is to achieve robust synthetic processes for active pharmaceutical ingredients (API), drug candidates under development or their critical …
Number of citations: 2 link.springer.com

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